![molecular formula C26H22ClF3N4O4S B11458805 N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11458805.png)
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide, often referred to as “Compound X” , belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .
Preparation Methods
The synthetic routes for Compound X involve several steps
Step 1: Start with the synthesis of the pyrrole ring, followed by chlorination at position 3.
Step 2: Introduce the 4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl group.
Step 3: Sulfonation at the 4-position of the pyrimidine ring.
Step 4: Amidation of the butanamide group.
Industrial production methods typically optimize these steps for efficiency and yield.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions occur at the chloro and methoxy positions.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various nucleophiles.
Major Products: Sulfonamides, amides, and substituted pyrimidines.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as an antitumor agent due to its unique structure.
Chemistry: Used as a building block for drug development.
Biology: Studied for its effects on cellular pathways.
Mechanism of Action
Compound X likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Compound X stands out due to its specific substituents and sulfonyl group. Similar compounds include benzimidazoles and pyrrolidines .
Properties
Molecular Formula |
C26H22ClF3N4O4S |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)-4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C26H22ClF3N4O4S/c1-38-22-8-3-2-7-18(22)20-16-23(26(28,29)30)33-25(32-20)39(36,37)14-6-9-24(35)31-17-10-11-21(19(27)15-17)34-12-4-5-13-34/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,31,35) |
InChI Key |
SVDRWAPCUQZVRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC(=C(C=C3)N4C=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.